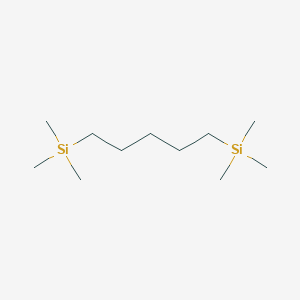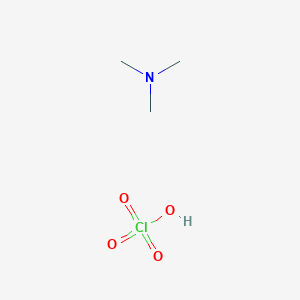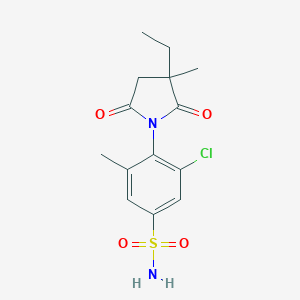
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine (IOX2) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IOX2 is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA and DNA. IOX2 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine is complex and not fully understood. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to inhibit the activity of enzymes called prolyl hydroxylases, which play a role in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Inhibition of prolyl hydroxylases by 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine leads to the stabilization of HIF, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have neuroprotective effects, as well as effects on glucose metabolism and angiogenesis. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has also been shown to have an impact on the immune system, with studies suggesting that it can modulate the activity of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has also been shown to have low toxicity, making it a safe tool for use in in vitro and in vivo experiments. However, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine does have some limitations, including its relatively low solubility in water and its potential to interact with other compounds in biological systems.
Zukünftige Richtungen
There are several potential future directions for research on 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine. One area of interest is the development of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine-based therapies for cancer and neurodegenerative diseases. Additionally, there is ongoing research into the potential use of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine as a tool for studying the cellular response to hypoxia and the regulation of HIF. Further research is also needed to fully understand the mechanism of action of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine and its impact on various cellular processes.
Synthesemethoden
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine can be synthesized using a multi-step process that involves the reaction of uridine with iodine and triphenylmethyl chloride. The synthesis of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine requires careful attention to detail and the use of specialized equipment to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Additionally, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have neuroprotective effects, which could make it a valuable tool for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
15414-61-6 |
|---|---|
Produktname |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
Molekularformel |
C28H25IN2O5 |
Molekulargewicht |
596.4 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25IN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34)/t23-,24+,25+/m0/s1 |
InChI-Schlüssel |
GPWRPEGFRAOCKW-ISJGIBHGSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Synonyme |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



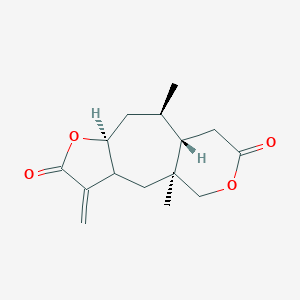
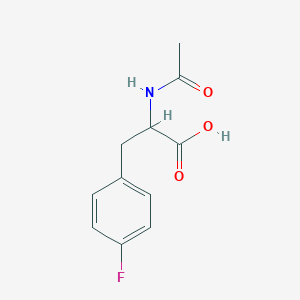
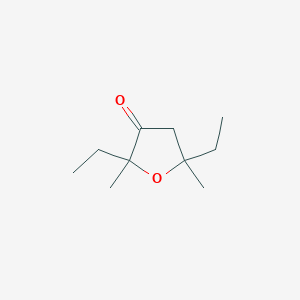
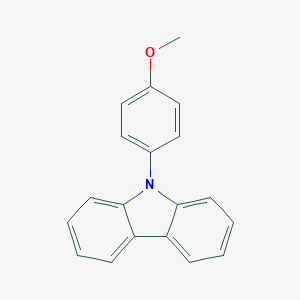

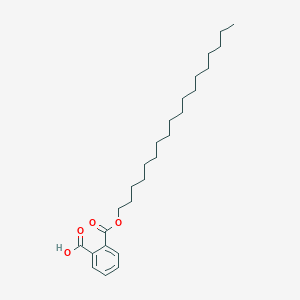
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
